Cas no 80663-95-2 (Guanidine,N-[(3-iodophenyl)methyl]-)

Technical Introduction: Guanidine, N-[(3-iodophenyl)methyl]-, is a substituted guanidine derivative featuring a 3-iodobenzyl group. This compound is of interest in synthetic and medicinal chemistry due to its potential as a versatile intermediate. The presence of the iodine atom offers a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Ullmann couplings. The guanidine moiety provides strong basicity and hydrogen-bonding capabilities, making it useful in catalysis or as a ligand in coordination chemistry. Its structural features may also lend utility in the development of bioactive molecules, particularly in targeting protein-protein interactions or enzyme inhibition. The compound is typically handled under controlled conditions due to its reactivity.
Guanidine,N-[(3-iodophenyl)methyl]- structure
80663-95-2 structure
Product Name:Guanidine,N-[(3-iodophenyl)methyl]-
CAS No:80663-95-2
MF:C8H10IN3
MW:275.089573383331
CID:725315
PubChem ID:329815307
Update Time:2025-05-20

Guanidine,N-[(3-iodophenyl)methyl]- Chemical and Physical Properties

Names and Identifiers

    • Guanidine,N-[(3-iodophenyl)methyl]-
    • 3-Iodobenzyl-guanidine hemisulfate
    • M-IODOBENZYLGUANIDINE
    • N-[(3-iodophenyl)methyl]Guanidine
    • MIBG
    • m-Iodobenzylguanidine hemisulfate salt
    • Guanidine, [(3-iodophenyl)methyl]- (9CI)
    • N-[(3-Iodophenyl)methyl]guanidine (ACI)
    • (3-Iodobenzyl)guanidine
    • meta-Iodobenzylguanidine
    • IOBENGUANE [MI]
    • DB06704
    • Prestwick3_000490
    • Lopac-I-9890
    • CHEMBL818
    • 3-Iodobenzylguanidine
    • NS00068600
    • NCGC00015572-09
    • EN300-37158608
    • YMN
    • NCGC00162211-01
    • CCG-204731
    • NCGC00015572-03
    • PDWUPXJEEYOOTR-UHFFFAOYSA-N
    • BPBio1_000395
    • IOBENGUANE [VANDF]
    • BRD-K43860855-065-11-9
    • SPBio_002280
    • DTXCID4028412
    • SDCCGSBI-0050624.P002
    • UNII-35MRW7B4AD
    • 139755-80-9
    • Prestwick0_000490
    • NCGC00015572-06
    • BSPBio_000359
    • meta-iodobenzyl guanidine
    • SR-01000075167-1
    • NCGC00015572-04
    • 1-(3-Iodobenzyl)guanidine
    • 2-[(3-iodophenyl)methyl]guanidine
    • 35MRW7B4AD
    • 2-(3-Iodobenzyl)guanidine
    • 80663-95-2
    • NCGC00015572-02
    • Prestwick-07A11
    • SY340573
    • SR-01000075167
    • 2-m-iodo-benzyl guanidine
    • Lopac0_000644
    • G65257
    • MFCD00133520
    • Iobenguane
    • CHEBI:92769
    • NCGC00015572-01
    • 3 Iodobenzylguanidine
    • starbld0001019
    • ((3-iodophenyl)methyl)guanidine
    • N''-[(3-iodophenyl)methyl]guanidine
    • DB-345236
    • Q3154058
    • Guanidine, ((3-iodophenyl)methyl)-
    • Metaiodobenzylguanidine
    • Prestwick1_000490
    • Iobenguane (127-i)
    • m Iodobenzylguanidine
    • SCHEMBL140591
    • meta Iodobenzylguanidine
    • 2-((3-iodophenyl)methyl)guanidine
    • DTXSID4048438
    • BRD-K43860855-065-10-1
    • Prestwick2_000490
    • DA-02654
    • BRD-K43860855-065-03-6
    • 1-[(3-iodanylphenyl)methyl]guanidine
    • MDL: MFCD00151189
    • Inchi: 1S/C8H10IN3/c9-7-3-1-2-6(4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12)
    • InChI Key: PDWUPXJEEYOOTR-UHFFFAOYSA-N
    • SMILES: IC1C=C(CNC(N)=N)C=CC=1

Computed Properties

  • Exact Mass: 274.99194g/mol
  • Monoisotopic Mass: 274.99194g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 1
  • Topological Polar Surface Area: 64.4

Experimental Properties

  • Density: 1.9±0.1 g/cm3
  • Melting Point: 0°C
  • Boiling Point: 382.1±52.0 °C at 760 mmHg
  • Flash Point: 184.9±30.7 °C
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

Guanidine,N-[(3-iodophenyl)methyl]- Security Information

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Guanidine,N-[(3-iodophenyl)methyl]- Production Method

Production Method 1

Reaction Conditions
1.1 5 h, rt
Reference
A convenient simple method for synthesis of meta-iodobenzylguanidine (MIBG)
Sheikholislam, Zahra; Soleimani, Zohreh; Moghimi, Abolghasem; Shahhosseini, Soraya, Iranian Journal of Pharmaceutical Research, 2013, 12(4), 729-733

Production Method 2

Reaction Conditions
1.1 6 h, 200 °C
Reference
A convenient simple method for synthesis of meta-iodobenzylguanidine (MIBG)
Sheikholislam, Zahra; et al, Iranian Journal of Pharmaceutical Research, 2013, 12(4), 729-733

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  30 min, 50 °C
Reference
Chemical Delivery System of Metaiodobenzylguanidine (MIBG) to the Central Nervous System
Gourand, Fabienne; et al, Journal of Medicinal Chemistry, 2010, 53(3), 1281-1287

Production Method 4

Reaction Conditions
1.1 Reagents: Acetic acid ,  Sodium iodide Catalysts: Iodogen Solvents: Methanol ;  3 min, rt
1.2 Reagents: Sodium pyrosulfite Solvents: Water
Reference
A convenient solution-phase method for the preparation of meta-iodobenzylguanidine in high effective specific activity
Donovan, Amanda C.; et al, Nuclear Medicine and Biology, 2008, 35(7), 741-746

Production Method 5

Reaction Conditions
1.1 Reagents: Formic acid ,  Hydrochloric acid Solvents: Water ;  overnight, 80 °C
Reference
Fully Automated Radiosynthesis of [11C]Guanidines for Cardiac PET Imaging
Zhao, Austin Y.; et al, ACS Medicinal Chemistry Letters, 2020, 11(11), 2325-2330

Production Method 6

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  2 h
Reference
A Highly Efficient Copper-Mediated Radioiodination Approach Using Aryl Boronic Acids
Zhang, Pu; et al, Chemistry - A European Journal, 2016, 22(47), 16783-16786

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium Solvents: Ethanol ;  15 min, reflux
1.2 Solvents: Ethanol ;  36 h, reflux
Reference
A convenient simple method for synthesis of meta-iodobenzylguanidine (MIBG)
Sheikholislam, Zahra; et al, Iranian Journal of Pharmaceutical Research, 2013, 12(4), 729-733

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium iodide (Na125I) Solvents: Methanol
Reference
Process for preparation of radiolabeled meta-halobenzylguanidine
, European Patent Organization, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide
Reference
Chemical Delivery System of MIBG to the Central Nervous System: Synthesis, 11C-Radiosynthesis, and in Vivo Evaluation
Gourand, Fabienne ; et al, ACS Medicinal Chemistry Letters, 2019, 10(3), 352-357

Production Method 10

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  Peracetic acid ,  Sodium hydroxide ,  Sodium iodide Solvents: Acetic acid ,  Water ;  5 min, 25 °C
Reference
Radiosynthesis of no-carrier-added meta-[124I]iodobenzylguanidine for PET imaging of metastatic neuroblastoma
Green, Michael; et al, Journal of Radioanalytical and Nuclear Chemistry, 2017, 311(1), 727-732

Production Method 11

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  0 °C; 0 °C → rt; overnight, rt
2.1 Reagents: Formic acid ,  Hydrochloric acid Solvents: Water ;  overnight, 80 °C
Reference
Fully Automated Radiosynthesis of [11C]Guanidines for Cardiac PET Imaging
Zhao, Austin Y.; et al, ACS Medicinal Chemistry Letters, 2020, 11(11), 2325-2330

Guanidine,N-[(3-iodophenyl)methyl]- Raw materials

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Amadis Chemical Company Limited
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(CAS:80663-95-2)Guanidine,N-[(3-iodophenyl)methyl]-
Order Number:A839961
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:48
Price ($):231.0/810.0
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Additional information on Guanidine,N-[(3-iodophenyl)methyl]-

Comprehensive Overview of Guanidine,N-[(3-iodophenyl)methyl]- (CAS No. 80663-95-2): Properties, Applications, and Research Insights

Guanidine,N-[(3-iodophenyl)methyl]- (CAS No. 80663-95-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features. The compound belongs to the guanidine derivatives family, which are known for their versatile applications in medicinal chemistry, agrochemicals, and material science. Its molecular structure combines a guanidine moiety with a 3-iodobenzyl group, making it a valuable intermediate for synthesizing more complex molecules.

One of the most frequently searched questions about Guanidine,N-[(3-iodophenyl)methyl]- revolves around its synthetic pathways and reactivity. Researchers often explore its potential as a building block for drug discovery, particularly in the development of kinase inhibitors or antimicrobial agents. The presence of the iodine atom in its structure also makes it a candidate for radiolabeling studies, a hot topic in diagnostic imaging and targeted therapy research.

In recent years, the demand for high-purity Guanidine,N-[(3-iodophenyl)methyl]- has increased, driven by its role in peptide modification and bioconjugation. These applications align with the growing interest in precision medicine and personalized therapeutics, which dominate current scientific discussions. The compound's ability to form stable complexes with biomolecules has also sparked investigations into its use in proteomics and enzyme inhibition studies.

From a physicochemical perspective, Guanidine,N-[(3-iodophenyl)methyl]- exhibits notable solubility in polar organic solvents, a property critical for its handling in laboratory settings. Analytical techniques such as HPLC, NMR, and mass spectrometry are commonly employed to characterize its purity and stability, topics frequently queried in academic and industrial forums. Its melting point and storage conditions are also key parameters for researchers working with this compound.

The compound's relevance extends to green chemistry initiatives, where scientists explore eco-friendly synthesis methods to produce Guanidine,N-[(3-iodophenyl)methyl]- with minimal waste. This aligns with the broader trend of sustainable chemical manufacturing, a major focus area for regulatory bodies and industry leaders. Discussions around its biodegradability and environmental impact frequently appear in sustainability-focused research papers.

In the context of intellectual property, several patents reference Guanidine,N-[(3-iodophenyl)methyl]- as a key intermediate, particularly in anticancer drug development. This has led to increased interest from pharmaceutical companies seeking to expand their portfolios with novel therapeutics. The compound's potential in combination therapies and adjuvant treatments is another area of active exploration.

Quality control remains a critical aspect when working with Guanidine,N-[(3-iodophenyl)methyl]-, with researchers emphasizing the importance of batch-to-batch consistency and impurity profiling. These factors directly impact the reproducibility of experimental results, a concern frequently raised in peer-reviewed journals and scientific conferences. Advanced purification techniques like recrystallization and column chromatography are often discussed in relation to this compound.

As the scientific community continues to investigate Guanidine,N-[(3-iodophenyl)methyl]-, its potential applications in neurological research have emerged as a promising avenue. Preliminary studies suggest possible interactions with neurotransmitter systems, making it a compound of interest for central nervous system disorders. This aligns with the current global focus on mental health therapeutics and neurodegenerative disease research.

The compound's structure-activity relationship (SAR) has become a subject of intense study, particularly in computational chemistry and molecular docking simulations. These in silico approaches, combined with high-throughput screening methods, accelerate the discovery of new applications for Guanidine,N-[(3-iodophenyl)methyl]-. Such methodologies represent the cutting edge of drug design and are frequently searched topics in academic databases.

Looking ahead, the trajectory of Guanidine,N-[(3-iodophenyl)methyl]- research appears closely tied to advancements in catalytic chemistry and biocatalysis. The development of more efficient synthetic routes and the exploration of its chiral derivatives present exciting opportunities for both academic and industrial researchers. These directions reflect the compound's enduring relevance in an evolving chemical landscape focused on innovation and application-driven science.

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